Clarithromycin Impurity L
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Overview
Description
Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like this compound are crucial to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity L is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, selective methylation, and purification processes. The formation of impurities like this compound is monitored and controlled through optimized reaction conditions and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can convert it to reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Clarithromycin Impurity L has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in quality control and method validation for clarithromycin production.
Analytical Chemistry: Employed in the development and validation of analytical methods for impurity profiling and stability studies.
Medicinal Chemistry: Studied to understand the formation and control of impurities in drug synthesis, contributing to the development of safer and more effective pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Clarithromycin Impurity R: Another impurity formed during clarithromycin synthesis, used as a reference standard in quality control.
Clarithromycin Impurity Q: A related compound used in specified quality tests and assays.
Uniqueness: Clarithromycin Impurity L is unique due to its specific formation pathway and structural characteristics. Its identification and characterization are essential for ensuring the purity and efficacy of clarithromycin, distinguishing it from other impurities that may form under different conditions .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJRTBANFUBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.